m-Tolylacetic acid

Description

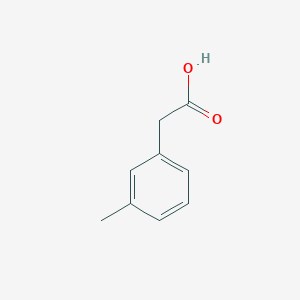

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMPSRSMBJLKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211147 |

Source

|

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-36-3 |

Source

|

| Record name | (3-Methylphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Tolylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4FNN5J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 °C |

Source

|

| Record name | 3-Methylphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Arylpropionate NSAIDs: A Technical Guide to m-Tolylacetic Acid

Introduction: Beyond a Simple Carboxylic Acid

In the landscape of pharmaceutical intermediates, m-Tolylacetic acid (CAS No. 621-36-3) emerges not merely as a substituted aromatic carboxylic acid, but as a pivotal building block in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural motif, a phenylacetic acid core with a methyl group at the meta position, provides a versatile scaffold for the elaboration of more complex, pharmacologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical role in drug development, tailored for researchers, chemists, and professionals in the pharmaceutical sciences. Understanding the nuances of this intermediate is key to appreciating the elegant synthetic strategies employed in modern medicine.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is the bedrock of successful process development and synthesis. The characteristics of this compound are well-defined, ensuring predictability and reproducibility in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 621-36-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][5] |

| Molecular Weight | 150.17 g/mol | [3][6] |

| Synonyms | 3-Methylphenylacetic acid, 2-(m-tolyl)acetic acid | [2][3][4] |

| Appearance | Colorless to off-white shiny flakes or crystalline powder | [7] |

| Melting Point | 64-66 °C | [3][5][6] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [2] |

| pKa | 4.30 ± 0.10 (Predicted) | |

| InChI Key | GJMPSRSMBJLKKB-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | Cc1cccc(CC(O)=O)c1 | [2][3] |

Strategic Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability and cost of starting materials, desired purity, scalability, and environmental considerations. Two prevalent and industrially relevant methods are the hydrolysis of 3-methylbenzyl cyanide and the Willgerodt-Kindler reaction.

Pathway 1: Hydrolysis of 3-Methylbenzyl Cyanide

This is a direct and high-yielding approach, predicated on the conversion of a nitrile to a carboxylic acid. The reaction proceeds via either acid or base-catalyzed hydrolysis. The acid-catalyzed route is often favored for its straightforward workup.

Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile. The reaction is typically heated to overcome the activation energy of both the initial hydration of the nitrile to an amide and the subsequent hydrolysis of the amide to the carboxylic acid. The final precipitation of the product is achieved by pouring the reaction mixture into cold water, which drastically reduces the solubility of the organic acid.

Protocol 1: Acid-Catalyzed Hydrolysis of 3-Methylbenzyl Cyanide

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methylbenzyl cyanide (1.0 eq) with a 50-70% aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 120-150°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Allow the reaction mixture to cool to approximately 80°C. Carefully pour the mixture into a beaker containing cold water or crushed ice, which will cause the this compound to precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Pathway 2: The Willgerodt-Kindler Reaction

This classic reaction in organic chemistry provides an alternative route starting from m-methylacetophenone. It uniquely combines oxidation and rearrangement to convert a ketone into a terminal thioamide, which is then hydrolyzed to the carboxylic acid.

Causality of Experimental Choices: The Willgerodt-Kindler reaction utilizes elemental sulfur and a secondary amine, typically morpholine. Morpholine acts as both a solvent and a reactant, forming an enamine intermediate with the ketone. Sulfur then acts as the oxidizing agent. The reaction is driven by heat. The intermediate thioamide is not isolated but hydrolyzed in situ with a strong base (like NaOH) to yield the carboxylate salt, which upon acidification, precipitates the desired acid.

Protocol 2: Willgerodt-Kindler Synthesis from m-Methylacetophenone

-

Thioamide Formation: In a three-necked flask fitted with a reflux condenser, charge m-methylacetophenone (1.0 eq), morpholine (3-4 eq), and elemental sulfur (1-2 eq).

-

Reaction: Heat the mixture to reflux, stirring continuously for 6-8 hours. The reaction is typically exothermic initially.

-

Hydrolysis: After cooling, add methanol to dissolve the mixture. Subsequently, add a 50% aqueous sodium hydroxide solution and reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.

-

Workup: After hydrolysis, distill off the methanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

-

Purification: The precipitated crude this compound is collected by filtration, washed with water, and purified by recrystallization from 60% ethanol to afford the final product.[2]

Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.

Application in Drug Development: A Stepping Stone to Loxoprofen

The true value of this compound for drug development professionals lies in its role as a precursor to potent APIs. While not a direct precursor, its structural isomer, p-tolylacetic acid, is a key intermediate in the synthesis of Loxoprofen, a widely used NSAID of the arylpropionic acid class. The synthetic logic and chemical transformations are highly analogous and serve as an excellent case study. Arylacetic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Loxoprofen's synthesis showcases how the tolylacetic acid scaffold is elaborated. A typical synthetic route involves the conversion of the corresponding tolylacetic acid into a propionic acid derivative, followed by further functionalization to introduce the cyclopentanone moiety responsible for its enhanced activity and prodrug character. This highlights the modularity of using intermediates like this compound, where the core structure provides the essential pharmacophore that can be fine-tuned for potency and selectivity.

Caption: Logical relationship of this compound to NSAID synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A multi-technique approach is employed for comprehensive quality control.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Results |

| Melting Point | Purity Assessment | A sharp melting range of 64-66 °C indicates high purity. |

| FTIR Spectroscopy | Functional Group Identification | Broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). |

| ¹H NMR Spectroscopy | Structural Confirmation | Signals corresponding to aromatic protons, the benzylic methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the acidic carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for the carboxyl carbon, aromatic carbons, benzylic carbon, and methyl carbon. |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak (M⁺) corresponding to the molecular weight of 150.17 g/mol . |

| HPLC | Purity and Impurity Profiling | A single major peak indicating high purity, with quantification of any minor impurities. |

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]

-

Hazards: May cause skin, eye, and respiratory irritation.[5] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound (CAS: 621-36-3) stands as a testament to the critical role of well-characterized intermediates in the pharmaceutical industry. Its straightforward synthesis, stable nature, and versatile chemical handles make it an invaluable starting point for the construction of more elaborate molecules. For researchers and drug development professionals, a deep understanding of its properties and synthetic routes is not just academic; it is a practical necessity for the innovation of next-generation therapeutics, particularly within the vital class of arylpropionic acid NSAIDs.

References

- ChemBK. (2024, April 9). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc).

Sources

- 1. CN101412670B - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loxoprofen patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-methyl-3-indolylacetic derivatives as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 without gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of m-Tolylacetic Acid

Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of m-Tolylacetic acid (m-TAA), a key intermediate in the synthesis of more complex molecules and a subject of interest for its potential biological activities.[1][2] For researchers, medicinal chemists, and formulation scientists, a deep understanding of a molecule's fundamental characteristics is paramount for successful drug development.[3][4] These properties govern a compound's behavior from bench to clinic, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.[5][6] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the practical implications of these properties in a pharmaceutical context. We will explore solid-state and solution-state characteristics, provide validated experimental protocols for their determination, and discuss how this foundational knowledge informs rational drug design and development strategies.

Introduction: The "Why" of Physicochemical Characterization

This compound, also known as 3-Methylphenylacetic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[7] While it serves as a valuable building block in organic synthesis, its identity as a metabolite and a molecule with inherent biological activity necessitates a thorough characterization for any potential therapeutic application.[1][2] The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which can be predicted and mitigated by a robust early-stage physicochemical profile.[8][9] Properties such as solubility, pKa, and lipophilicity are not merely data points; they are critical determinants of a drug's bioavailability, its interaction with biological membranes, and its ultimate efficacy and safety.[10]

This guide is structured to provide a holistic understanding of this compound, beginning with its fundamental identity and moving through its key physical and chemical attributes. Each section is designed to be a self-validating system, presenting not just the data, but also the methodology and the scientific reasoning required to obtain and interpret it, empowering researchers to apply these principles within their own discovery programs.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| Chemical Name | 2-(3-methylphenyl)acetic acid | [11][12] |

| Synonyms | This compound, 3-Methylphenylacetic acid | [2] |

| CAS Number | 621-36-3 | [13][14] |

| Molecular Formula | C₉H₁₀O₂ | [7][12][13] |

| Molecular Weight | 150.17 g/mol | [14][15] |

| Canonical SMILES | Cc1cccc(CC(O)=O)c1 | [7] |

| InChI Key | GJMPSRSMBJLKKB-UHFFFAOYSA-N | [11][13] |

Below is a two-dimensional representation of the molecular structure, generated to clarify the atomic arrangement and functional groups.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: Data and Implications

The following properties are essential for predicting the behavior of this compound in both laboratory and physiological environments.

| Property | Value | Method / Note | Implication in Drug Development | Reference(s) |

| Appearance | White to off-white crystalline solid | Visual Inspection | Affects handling, formulation, and purity assessment. | [12][16] |

| Melting Point (Tₘ) | 64-66 °C | Literature Value (lit.) | Indicates purity and solid-state stability; relatively low Tₘ may pose challenges for solid dosage form stability under certain storage conditions. | [14][16] |

| Boiling Point (Tₑ) | 231.72 °C (est.) | Rough estimate | Useful for purification (distillation) and assessing thermal stability at high temperatures. | [16] |

| pKa | 4.30 ± 0.10 | Predicted | As a weak acid, its ionization state is pH-dependent. It will be largely ionized (>99%) at intestinal pH (~6-7.5) and largely non-ionized (<50%) at stomach pH (~1-3), heavily influencing absorption. | [16] |

| Aqueous Solubility | Insoluble / Soluble | Contradictory reports | This is a critical parameter. "Insoluble" likely refers to poor solubility, a major hurdle for oral bioavailability. "Soluble" may refer to solubility in buffered or non-neutral aqueous solutions. This discrepancy highlights the need for precise, pH-dependent solubility profiling. | [7][16][17] |

| Solvent Solubility | ≥28.3 mg/mL (DMSO) ≥24.7 mg/mL (EtOH) | Experimental | High solubility in organic solvents is useful for analytical method development, in vitro assays, and certain liquid formulations. | [7] |

| LogP (octanol/water) | 1.622 | Calculated | Indicates moderate lipophilicity. This value suggests a reasonable balance for membrane permeability, but combined with poor aqueous solubility, it may not be sufficient to overcome dissolution-limited absorption. | [15] |

Experimental Methodologies: A Practical Approach

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail robust methods for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for thermal analysis. It measures the heat flow into or out of a sample as a function of temperature, providing a precise melting onset and peak. This is more accurate and reproducible than traditional melting point apparatus. The use of a nitrogen purge is critical to create an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound (e.g., 0.01 M) in a defined co-solvent mixture (e.g., 50:50 methanol:water).

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C) and immerse a calibrated pH electrode and a burette tip containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa in the co-solvent (pKa') is the pH at the half-equivalence point (the midpoint of the steep rise in pH).

-

Extrapolation: Repeat the experiment using several different co-solvent ratios. Plot the measured pKa' plus the log of the water concentration against the reciprocal of the dielectric constant of the mixture. Extrapolate the resulting linear plot to the value for pure water to obtain the true aqueous pKa.

Measurement of Aqueous Solubility by Shake-Flask Method

Expertise & Rationale: The shake-flask method is a foundational technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid drug and the solution. Using buffered solutions is critical because, for an ionizable compound like m-TAA, solubility is highly dependent on pH. Analyzing the supernatant by a validated, concentration-sensitive technique like HPLC-UV is necessary for accurate quantification.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific, physiologically relevant pH (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution by centrifugation followed by withdrawal of the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a calibration curve of m-TAA using known concentrations. Accurately dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV method.

-

Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.

Implications for Drug Development: A Synthesis

A molecule's destiny is written in its physicochemical properties. The data for this compound paints a clear picture for a drug development professional.

Caption: Relationship between m-TAA properties and drug development challenges.

-

Formulation Strategy: The combination of poor intrinsic aqueous solubility and a carboxylic acid functional group (pKa ~4.3) makes m-TAA a prime candidate for salt formation . Creating a sodium or potassium salt would dramatically increase its dissolution rate in the neutral pH of the small intestine. Other advanced formulation strategies like amorphous solid dispersions or lipid-based formulations could also be considered to overcome the solubility challenge.

-

Route of Administration: For oral administration, the molecule will be largely non-ionized and poorly soluble in the acidic environment of the stomach, leading to dissolution-rate-limited absorption. [6]An enteric-coated formulation that bypasses the stomach and releases the drug in the higher pH of the intestine could be a viable strategy to improve absorption and bioavailability.

-

Biopharmaceutics Classification System (BCS): Based on its poor solubility and moderate lipophilicity (suggesting reasonable permeability), this compound would likely be classified as a BCS Class II compound. This classification immediately flags it as a molecule whose oral absorption will be sensitive to formulation performance.

-

Stability: The relatively low melting point suggests that high-energy manufacturing processes like hot-melt extrusion or spray drying must be approached with caution to avoid melting or degradation. It also indicates that the final solid dosage form may be sensitive to high-temperature and humidity storage conditions.

Conclusion

The physicochemical properties of this compound define a molecule with moderate lipophilicity, a weakly acidic nature, and, most critically, poor aqueous solubility. This profile is characteristic of many promising but challenging drug candidates. A thorough and early characterization, utilizing robust methodologies as described in this guide, is not an academic exercise but a critical, data-driven approach to de-risking development. By understanding these fundamental attributes, scientists can rationally design formulations, predict in vivo behavior, and ultimately accelerate the path from a promising molecule to a viable therapeutic agent.

References

- ChemBK. This compound. [Link]

- Kypreos, D. et al. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- Bhal, S. K. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Talele, T. T. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

- Shityakov, S. et al. (2019). Physical Properties in Drug Design.

- Cheméo. Chemical Properties of this compound (CAS 621-36-3). [Link]

- Labinsights. (2023).

- SpectraBase. M-Tolyl-acetic acid - Optional[13C NMR] - Spectrum. [Link]

- National Center for Biotechnology Information. p-Tolylacetic acid.

- Takieddin, M. et al. (2018). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.

- NIST. This compound. NIST Chemistry WebBook. [Link]

- Tsinman, K. et al. (2020). Physicochemical properties of active pharmaceutical ingredients (APIs).

- Pharma Inventor Inc. API Physico-Chemical. [Link]

- NIST. This compound. NIST Chemistry WebBook. [Link]

- Pace Analytical. Characterization of Physicochemical Properties. [Link]

- NIST. This compound. NIST Chemistry WebBook. [Link]

- Chembeez. This compound, 99%, Thermo Scientific Chemicals. [Link]

- NIST. This compound. NIST Chemistry WebBook. [Link]

- FDA. This compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. pharmainventor.com [pharmainventor.com]

- 9. pacelabs.com [pacelabs.com]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. A17743.09 [thermofisher.com]

- 13. This compound, 99% | Fisher Scientific [fishersci.ca]

- 14. 间甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound (CAS 621-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. This compound [chembk.com]

- 17. This compound, 99%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

The Solubility of m-Tolylacetic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Solubility in Process Chemistry and Pharmaceutical Development

m-Tolylacetic acid, also known as 3-methylphenylacetic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solubility in organic solvents is a fundamental parameter that governs critical processes such as reaction kinetics, crystallization, purification, and formulation. A thorough understanding of its solubility behavior is paramount for designing efficient, scalable, and robust chemical processes. In the pharmaceutical industry, poor solubility is a major contributor to the failure of drug candidates, impacting bioavailability and therapeutic efficacy. Therefore, the ability to predict and control the solubility of intermediates like this compound is a cornerstone of successful drug development.

This guide provides a comprehensive examination of the solubility of this compound, delving into the theoretical principles that dictate its dissolution in various organic media. It further presents a detailed experimental protocol for accurate solubility determination and discusses the practical implications of solubility data in real-world applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 64-66 °C | [2] |

| pKa | ~4.3 | [1] |

| Appearance | Colorless to off-white shiny flakes or chunks | [1] |

The presence of a carboxylic acid group confers polar characteristics and the capacity for hydrogen bonding, while the tolyl group introduces a nonpolar, aromatic character. This amphiphilic nature is central to its solubility behavior across a spectrum of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). Protic solvents like alcohols (methanol, ethanol) can readily engage in hydrogen bonding with this compound, generally leading to higher solubility.

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid group results in a significant dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can interact with this compound through these dipole-dipole forces.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar tolyl group interacts with solvent molecules through weaker van der Waals forces. These interactions are the primary mode of solvation in nonpolar solvents like toluene and heptane.

The overall solubility is determined by the net energy change of the dissolution process. For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

Quantitative Solubility of this compound in Select Organic Solvents

Precise, quantitative solubility data is indispensable for process modeling, solvent selection, and optimization of crystallization processes. While comprehensive, temperature-dependent solubility data for this compound is not widely available in a single repository, the following table compiles available data and provides context based on the solubility of structurally similar compounds like phenylacetic acid.[4][5]

| Solvent | Polarity Index | Qualitative/Semi-Quantitative Solubility | Expected Temperature Dependence |

| Methanol | 0.762 | Soluble | Increases with temperature |

| Ethanol | 0.654 | ≥24.7 mg/mL | Increases with temperature |

| Acetone | 0.355 | Expected to be soluble | Increases with temperature |

| Ethyl Acetate | 0.228 | Expected to be soluble | Increases with temperature |

| Toluene | 0.099 | Moderately soluble | Increases with temperature |

| Heptane | ~0.0 | Sparingly soluble to insoluble | Increases with temperature |

| DMSO | 0.444 | ≥28.3 mg/mL | Increases with temperature |

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6] This protocol provides a self-validating system for generating reliable solubility data.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Dispense a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Determine the concentration of this compound in the filtrate by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to establish a solubility curve.

-

Practical Implications and Applications

The solubility of this compound has profound implications for various stages of chemical and pharmaceutical development.

Logical Relationship between Solubility and Application

Caption: The central role of solubility data in guiding key development decisions.

-

Solvent Selection for Synthesis: Solubility data guides the choice of reaction solvent to ensure that reactants remain in the solution phase, thereby maximizing reaction rates and yields.

-

Crystallization Process Design: Crystallization is a critical unit operation for the purification and isolation of this compound. Solubility curves as a function of temperature are essential for:

-

Determining the optimal solvent or solvent mixture.

-

Defining the cooling profile to control crystal size and morphology.

-

Maximizing product yield while minimizing impurity incorporation.

-

-

Purification Strategies: Understanding the differential solubility of this compound and its impurities in various solvents is key to developing effective purification methods, such as recrystallization and anti-solvent precipitation.

-

Drug Formulation: For downstream applications where this compound is a precursor to an API, its solubility characteristics can influence the choice of solvents used in the final drug product formulation, particularly for liquid dosage forms.[7]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences the efficiency and success of its synthesis, purification, and application in pharmaceutical development. This guide has provided a theoretical framework for understanding the factors that govern its solubility, a detailed experimental protocol for its accurate determination, and an overview of the practical implications of this vital data. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, leading to the development of more robust, efficient, and scalable chemical processes.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Shake-flask method for the determination of the intrinsic dissolution rate of acidic, basic, and neutral compounds. Pharmaceutical Development and Technology, 13(3), 227-235.

- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

- Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011.

Sources

- 1. 3-Methylphenylacetic acid | 621-36-3 [chemicalbook.com]

- 2. 间甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.ul.ie [pure.ul.ie]

- 6. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222) [hmdb.ca]

m-Tolylacetic acid melting point range

An In-Depth Technical Guide to the Melting Point Range of m-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound, a key parameter for its identification, purity assessment, and application in research and development. The document delves into the theoretical underpinnings of melting point determination, offers a detailed, field-proven protocol for its measurement using the capillary method, and explores the critical factors that influence its value, with a particular focus on the effects of impurities. Safety protocols for the handling of this compound are also delineated. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately determine and interpret the melting point of this compound, ensuring data integrity and procedural safety.

Introduction to this compound and the Significance of its Melting Point

This compound, also known as 3-methylphenylacetic acid, is an aromatic carboxylic acid. Its molecular structure, consisting of a phenyl ring substituted with a methyl group and an acetic acid moiety at the meta position, dictates its physicochemical properties. In the realms of pharmaceutical sciences and organic synthesis, the melting point serves as a fundamental and accessible criterion for the identification and purity assessment of solid crystalline compounds like this compound.

A sharp and reproducible melting point range is indicative of a high-purity sample. Conversely, a depressed and broadened melting point range typically signals the presence of impurities. Therefore, the accurate determination of the melting point of this compound is a critical first step in its characterization and a crucial quality control checkpoint in its synthesis and application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 64-66 °C (lit.) | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3][5] |

| Appearance | White to light beige or colorless to off-white shiny flakes, chunks, or powder | [1][3][6] |

| Solubility | Soluble in water | [1][3] |

Theoretical Principles of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline substance, this transition occurs over a narrow temperature range.

The melting point is influenced by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Stronger forces, such as hydrogen bonding and dipole-dipole interactions, result in a higher melting point as more energy is required to overcome these forces. Molecular symmetry also plays a role; more symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point.

Experimental Determination of the Melting Point Range of this compound

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Experimental Workflow

The following diagram illustrates the key stages in the determination of the melting point of this compound using a capillary melting point apparatus.

Caption: Safety and Handling Protocol for this compound.

Conclusion

The melting point of this compound is a critical physical constant, with a literature value of 64-66 °C. Its accurate determination is paramount for verifying the identity and assessing the purity of the compound. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol for the capillary method, and an analysis of the factors that can influence the melting point. By adhering to the methodologies and safety precautions outlined herein, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, thereby upholding the integrity of their scientific endeavors.

References

- This compound - ChemBK. (2024, April 9).

- Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.

- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- 3-Methylphenylacetic acid - LookChem. (n.d.).

- What effect on the melting point might be observed if the crystals of carboxylic acid are still wet. (2024, February 27). Brainly.

- 3-Methylphenylacetic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- Material Safety Data Sheet - this compound, 97% (gc). (n.d.). Cole-Parmer.

- Melting Point Determination. (n.d.).

- Do impurities always increase the melting point of the solid organic compound? (2024, May 6). Quora.

- What effects do most impurities have on the melting point of organic compounds? (n.d.). Study.com.

- What is the application of the effect of impurity on the melting point of a substance? (2024, April 14). Quora.

Sources

An In-depth Technical Guide to m-Tolylacetic Acid: Synthesis, Characterization, and Application in Drug Development

This guide provides a comprehensive technical overview of m-Tolylacetic acid (m-TAA), a key chemical intermediate for professionals in research, chemical synthesis, and pharmaceutical development. We will delve into its fundamental properties, explore robust synthetic routes with a focus on the rationale behind procedural choices, detail methods for its characterization, and discuss its significance as a structural motif in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Properties and Specifications

This compound, systematically named 2-(3-methylphenyl)acetic acid, is an aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with a methyl group at the meta-position, makes it a valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][4][5] |

| CAS Number | 621-36-3 | [1][4] |

| Appearance | White to off-white or light beige crystalline powder/flakes | [6][7] |

| Melting Point | 62-66 °C | [4][5][8] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; low solubility in water. | [9] |

| IUPAC Name | 2-(3-methylphenyl)acetic acid | [1][3] |

| Synonyms | 3-Methylphenylacetic acid, m-Methylphenylacetic acid | [1][6][10] |

Synthesis of this compound: A Comparative Analysis

The selection of a synthetic route for m-TAA is dictated by factors such as the availability of starting materials, desired scale, and safety considerations. Here, we detail two common and reliable methods: the hydrolysis of m-tolylacetonitrile and the Willgerodt-Kindler reaction, highlighting the experimental logic for each.

Synthesis via Hydrolysis of m-Tolylacetonitrile

This is arguably the most direct and high-yielding route, favored when the corresponding nitrile is readily accessible. The nitrile itself is typically prepared from m-methylbenzyl chloride. The core of this method is the conversion of the nitrile functional group into a carboxylic acid through acid- or base-catalyzed hydrolysis. The acid-catalyzed route is often preferred for its straightforward workup.[11]

Causality of Experimental Choices:

-

Starting Material: m-Tolylacetonitrile is chosen for its direct structural correspondence to the final product, requiring only the hydrolysis of a single functional group.

-

Reagent: Sulfuric acid is a non-volatile, strong acid that serves as both the catalyst and a solvent medium, promoting efficient hydrolysis at elevated temperatures.

-

Workup: Pouring the reaction mixture into cold water precipitates the organic acid, which has low aqueous solubility, providing an effective initial purification step. Subsequent washing and recrystallization are standard procedures to achieve high purity.

Caption: Workflow for this compound Synthesis via Nitrile Hydrolysis.

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 120 mL of water to 100 mL of concentrated sulfuric acid.

-

Reaction: To the warm acid solution, add 100 g of m-tolylacetonitrile in portions to control the initial exotherm.

-

Reflux: Heat the mixture to reflux and maintain for 3-4 hours with vigorous stirring. The reaction progress can be monitored by TLC.

-

Quench & Isolation: After cooling slightly, carefully pour the reaction mixture into 1 L of cold water with stirring. The crude this compound will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the crystals under vacuum.

Synthesis via the Willgerodt-Kindler Reaction

This reaction is an excellent choice when the starting material is an aryl alkyl ketone, such as 3-methylacetophenone. The reaction converts the ketone into a terminal thioamide using sulfur and an amine (typically morpholine), which is then hydrolyzed to the carboxylic acid.[3][10] This method uniquely achieves both oxidation of the acetyl group and its migration to the terminal position of the side chain.

Causality of Experimental Choices:

-

Starting Material: 3-Methylacetophenone is an economical and readily available starting material.

-

Reagents: Morpholine and elemental sulfur are the classic reagents for the Kindler modification.[2][12] Morpholine acts as both a reactant and a solvent, forming an enamine intermediate. Sulfur acts as the oxidizing agent.

-

Hydrolysis: The intermediate thioamide is robust and requires strong basic or acidic conditions for hydrolysis to the final carboxylic acid. Sodium hydroxide is a common and effective choice.

Detailed Experimental Protocol:

-

Thioamide Formation: In a flask equipped for reflux, mix 1 mole of 3-methylacetophenone, 1.2 moles of sulfur, and 3 moles of morpholine. Heat the mixture to reflux for 6-8 hours.[13]

-

Intermediate Isolation (Optional but recommended): Cool the reaction mixture and pour it into water. The thioamide often precipitates and can be isolated by filtration.

-

Hydrolysis: Suspend the crude thioamide in a 20% aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours until the evolution of ammonia ceases and the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and filter to remove any insoluble material. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is ~2.

-

Isolation & Purification: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization as described in section 2.1.

Product Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for validation.

Table 2: Spectroscopic and Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | δ (ppm) ~11-12 (br s, 1H, -COOH), ~7.0-7.3 (m, 4H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃). |

| ¹³C NMR | δ (ppm) ~178 (-COOH), ~138 (Ar-C), ~134 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~41 (-CH₂-), ~21 (Ar-CH₃). |

| FTIR (KBr, cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (strong C=O stretch), ~1600, 1490 (C=C aromatic stretch). |

| Mass Spec. (EI) | m/z 150 (M⁺), 105 ([M-COOH]⁺). |

| Purity (Titration) | ≥98.5% (by aqueous acid-base titration).[14] |

Application in Drug Development: A Key Building Block for NSAIDs

Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs).[9][11] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]

This compound serves as a crucial intermediate and structural analog in the synthesis and development of this class of drugs. Its structure is closely related to several active pharmaceutical ingredients (APIs). For instance, it is listed as a known impurity and related compound for Loxoprofen , a widely used propionic acid-based NSAID.[6] This relationship highlights its importance in the manufacturing and quality control processes of established drugs.

The general synthetic utility of m-TAA lies in its carboxylic acid functionality, which can be readily converted into esters, amides, or acyl chlorides, allowing for its incorporation into more complex molecular scaffolds.

Caption: Role of this compound as a precursor for NSAID synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is an irritant to the eyes, skin, and respiratory system.[6] The toxicological properties have not been fully investigated, and caution is advised.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, a dust mask (N95) is recommended to avoid inhalation.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its straightforward synthesis and versatile reactivity. Its structural relevance to the phenylacetic acid class of NSAIDs makes it a compound of interest for drug development professionals, not only as a potential synthetic precursor but also as a critical reference standard in the quality control of established pharmaceuticals. The synthetic protocols and characterization data provided herein offer a robust framework for researchers to produce and validate this compound for their specific applications.

References

- This compound. National Institute of Standards and Technology (NIST) WebBook. [Link]

- Material Safety Data Sheet - this compound, 97% (gc). Cole-Parmer. [Link]

- Willgerodt rearrangement. Wikipedia. [Link]

- This compound. ChemBK. [Link]

- Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

- Tolmetin.

- Willgerodt-Kindler Reaction. SynArchive. [Link]

- Methylphenylacetic acid preparation method.

- Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs.

- Willgerodt-Kindler Reac1on Present

- The production method of methylphenylacetic acid.

- Synthesis of 2-[(3,4,5-Triphenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 3-Methylphenylacetic acid | 621-36-3 [smolecule.com]

- 3. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]

- 4. 3-Methylphenylacetic acid, 98% - 621-36-3 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. CAS 621-36-3: (3-Methylphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 7. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. WO2009072139A1 - Process for producing 2-[1-methyl-5-(4-methylbenzoyl)- pyrrol-2- yl]acetic acid or salt thereof - Google Patents [patents.google.com]

- 11. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure of m-Tolylacetic Acid

Abstract

This compound, systematically known as 2-(3-methylphenyl)acetic acid, is an aromatic carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development.[1] As a key building block and a metabolite, a thorough understanding of its molecular architecture is paramount for predicting its reactivity, understanding its biological interactions, and developing robust analytical methods for its characterization. This guide provides a detailed exploration of the structure of this compound, grounded in spectroscopic analysis, synthesis principles, and physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Core Molecular Architecture and Physicochemical Properties

This compound is a monosubstituted phenylacetic acid derivative.[2] Its structure consists of a central benzene ring to which an acetic acid moiety (-CH₂COOH) and a methyl group (-CH₃) are attached at the 1 and 3 positions (meta-), respectively. This substitution pattern dictates the molecule's electronic properties and steric configuration, influencing its reactivity and spectroscopic signature.

The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Systematic Name | 2-(3-methylphenyl)acetic acid | [3][4] |

| Synonyms | 3-Methylphenylacetic acid, m-Methylphenylacetic acid | [5][6] |

| CAS Number | 621-36-3 | [7][8] |

| Molecular Formula | C₉H₁₀O₂ | [7][8][9] |

| Molecular Weight | 150.17 g/mol | [5] |

| Melting Point | 64-66 °C | [2][9] |

| Appearance | Colorless to off-white shiny flakes or crystalline powder | [2][4] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water | [7] |

| pKa | 4.37 (predicted) |[10] |

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Methylphenylacetic acid | 621-36-3 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. A17743.09 [thermofisher.com]

- 5. This compound (CAS 621-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. apexbt.com [apexbt.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

m-Tolylacetic acid safety data sheet information

An In-Depth Technical Guide to the Safe Handling of m-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and hazard information for this compound (CAS No. 621-36-3), tailored for professionals in research and development. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure a thorough understanding of risk mitigation when handling this compound.

Core Hazard Profile of this compound

This compound, also known as 3-Methylphenylacetic acid, is a white to light beige crystalline powder.[1] While its toxicological properties have not been fully investigated, it is classified as a hazardous chemical.[1][2] The primary risks associated with this compound are irritant in nature. Understanding these hazards is the foundation of safe laboratory practice.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards of this compound.[3][4]

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

This classification dictates the necessary precautions. Direct contact with the skin can lead to irritation, and eye contact may result in serious damage.[2] Inhalation of the dust can irritate the respiratory tract.[2][5] Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize dust generation and inhalation.[6]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for this compound involves implementing a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Engineering Controls

These are the most critical measures for preventing exposure.

-

Chemical Fume Hood: All weighing and handling of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust and contain any potential spills.[6][7]

-

Ventilation: Use in a well-ventilated area is mandatory.[1] Local exhaust ventilation should be used to keep airborne concentrations low and prevent dust accumulation.[6][8]

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]

Administrative Controls

These are work practices that reduce exposure duration, frequency, and severity.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and waste disposal.

-

Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the specific SOPs before beginning work.

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling the chemical and before leaving the laboratory.[1][8] Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Personal Protective Equipment (PPE)

PPE is essential but should be considered the last line of defense.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required for tasks with a higher splash potential.[8]

-

Skin Protection: Wear impervious gloves, such as nitrile gloves, and a lab coat or other protective clothing to prevent skin contact.[2][7][8]

-

Respiratory Protection: If engineering controls are insufficient to prevent inhalation or if dust generation is unavoidable, a NIOSH/MSHA-approved dust respirator (such as an N95) should be used.[6][8][10]

Safe Laboratory Practices: Handling, Storage, and Disposal

Adherence to meticulous laboratory practices is paramount for safety.

Handling

-

Avoid all contact with eyes, skin, and clothing.[6]

-

Minimize dust generation and accumulation during handling.[1][6]

-

Use only in a chemical fume hood.[7]

-

Open and handle the container with care.[7] Keep the container tightly closed when not in use.[6]

Storage

-

Store away from incompatible materials, particularly strong oxidizing agents.[6][8]

-

Keep away from heat, sparks, and open flames.[7]

Waste Disposal

-

Dispose of waste in a manner consistent with federal, state, and local environmental regulations.[7]

-

Contact a licensed professional waste disposal service.[7] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

Emergency Response Protocols

A clear and rehearsed emergency plan is crucial. All personnel must be familiar with the location of safety equipment and the procedures to follow in case of an incident.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek medical attention, especially if irritation persists.[2][8]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice.[7] Wash clothing before reuse.[1]

-

Inhalation: Remove the victim from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[2] Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7]

Accidental Release Measures (Spills)

-

Ventilate the Area: Ensure adequate ventilation.[1]

-

Restrict Access: Keep unnecessary personnel away from the spill area.[8]

-

Use Proper PPE: Wear a self-contained breathing apparatus, rubber boots and gloves, and disposable coveralls.[7]

-

Contain and Clean: Sweep up the material, taking care to avoid generating dust.[1][8] Place the swept-up material into a suitable, closed container for disposal.[6]

-

Decontaminate: Wash the spill site after material pickup is complete.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]

-

Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated by thermal decomposition.[1][2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Physical and Chemical Data Summary

A summary of key physical and chemical properties is essential for risk assessment and experimental design.

| Property | Value | Source |

| Synonyms | 3-Methylphenylacetic acid | [1][10] |

| CAS Number | 621-36-3 | [10][13] |

| Molecular Formula | C₉H₁₀O₂ | [5][13] |

| Molecular Weight | 150.17 g/mol | [7][13] |

| Appearance | White to light beige powder/crystals | [1][12] |

| Melting Point | 64-66 °C | [5][10] |

| Solubility | Soluble in water.[5] Insoluble in H₂O, but soluble in DMSO and Ethanol.[14] | [5][14] |

| Stability | Stable under normal temperatures and pressures | [6][7] |

| Incompatibilities | Strong oxidizing agents | [6][8] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [2][6] |

References

- Pfaltz & Bauer, Inc.SAFETY DATA SHEET - this compound 99%.URL: https://www.pfaltzandbauer.com/media/pbi/sds/T15645.pdf

- Cole-Parmer.Material Safety Data Sheet - this compound, 97% (gc).URL: https://www.coleparmer.com/msds/AC139110050_msds.pdf

- Tokyo Chemical Industry CO., LTD.SAFETY DATA SHEET - this compound.URL: https://www.tcichemicals.com/JP/en/assets/sds/T0880_JPE.pdf

- ChemBK.this compound - Physico-chemical Properties.URL: https://www.chembk.com/en/chem/m-Tolylacetic%20acid

- TCI Chemicals.SAFETY DATA SHEET - Methyl p-Tolylacetate.URL: https://www.tcichemicals.com/US/en/assets/sds/M0783_USE.pdf

- Fisher Scientific.SAFETY DATA SHEET - this compound.URL: https://www.fishersci.com/sds?productName=AC139110050

- Cole-Parmer.Material Safety Data Sheet - O-Tolylacetic acid.URL: https://www.coleparmer.com/msds/AC139100250_msds.pdf

- TCI Chemicals.SAFETY DATA SHEET - p-Tolylacetic Acid.URL: https://www.tcichemicals.com/BE/en/assets/sds/T0882_E.pdf

- APExBIO.this compound - High-Purity Biochemical Reagent.URL: https://www.apexbt.com/m-tolylacetic-acid.html

- Fisher Scientific.SAFETY DATA SHEET - Thioacetic acid.URL: https://www.fishersci.com/sds?productName=A14643

- National Institutes of Health (NIH), PubChem.p-Tolylacetic acid.URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Tolylacetic-acid

- NOAA.M-TOLUIC ACID - CAMEO Chemicals.URL: https://cameochemicals.noaa.gov/chemical/4440

- Sigma-Aldrich.this compound 99%.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t38091

- Cheméo.Chemical Properties of this compound (CAS 621-36-3).URL: https://www.chemeo.com/cid/41-061-6/m-Tolylacetic-acid

- Sigma-Aldrich.this compound 99% (Israel).URL: https://www.sigmaaldrich.com/IL/en/product/aldrich/t38091

- XiXisys.GHS 11 (Rev.11) SDS Word Download CAS: 621-36-3 Name: this compound.URL: https://www.xixisys.com/sds/621-36-3_11_GHS_11_Rev.11_SDS_Word.html

- MedChemExpress.this compound-SDS.URL: https://www.medchemexpress.com/sds/m-Tolylacetic-acid.html

- BIOSYNTH.FM69940 - Safety Data Sheet.URL: https://www.biosynth.com/uploads/msds/FM69940_60971a2578505.pdf

- Pfaltz & Bauer, Inc.SAFETY DATA SHEET - o-Tolylacetic Acid 99%.URL: https://www.pfaltzandbauer.com/media/pbi/sds/T15635.pdf

- CDH Fine Chemical.material safety data sheet sds/msds - 3-Methyl Phenyl Acetic Acid.URL: https://www.cdhfinechemical.com/images/product/msds/26700_msds.pdf

- Fisher Scientific.SAFETY DATA SHEET - p-Tolylacetic acid.URL: https://www.fishersci.com/sds?productName=AC158650050

- CDH Fine Chemical.material safety data sheet sds/msds - 4-Methyl Phenyl Acetic Acid.URL: https://www.cdhfinechemical.com/images/product/msds/26705_msds.pdf

- Carl ROTH.Safety Data Sheet: m-Toluic acid.URL: https://www.carlroth.com/medias/SDB-2916-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzY4NjB8YXBwbGljYXRpb24vcGRmfGg1Ni9oYjIvMTAzMzM4NTE3NzM5ODIvU0RCLTI5MTYtTVQtRU4ucGRmfDI1YjU3ZDIzYmU2YmU4YmY1ZWEzYzEwZGY5YjQzMjM2ZjY4YzYyYmQyY2M1ZDI2N2M2YjY3ZGUzYjM0ZTU3Y2E

- Sigma-Aldrich.SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/25190

- TargetMol.Safety Data Sheet - (S,R,S)-AHPC-phenylacetic acid.URL: https://www.targetmol.com/msds/T200345.pdf

- Sigma-Aldrich.this compound 99% Safety Information.URL: https://www.sigmaaldrich.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 621-36-3 Name: this compound [xixisys.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chembk.com [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound 99 621-36-3 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound 99 621-36-3 [sigmaaldrich.com]

- 14. apexbt.com [apexbt.com]

The Critical Role of Purity in Research and Development

An In-Depth Technical Guide to Sourcing and Quality Assessment of High-Purity m-Tolylacetic Acid for Researchers and Drug Development Professionals

This compound (also known as 3-Methylphenylacetic acid) is a vital building block in the synthesis of complex molecules.[1][2] Its applications range from the development of novel active pharmaceutical ingredients (APIs) to the creation of new agrochemicals and dyestuffs.[3][4] In the context of drug discovery and development, the purity of starting materials like this compound is paramount. Impurities can lead to unforeseen side reactions, the formation of toxic byproducts, and difficulties in purification of the final compound, ultimately compromising the validity of research findings and the safety of potential therapeutics.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers offer this compound at various purity grades. The selection of a supplier should be based on a thorough evaluation of their documentation, stated purity, available analytical data, and suitability for the intended application. Below is a comparative table of prominent suppliers.

| Supplier | Stated Purity | Available Documentation | Key Characteristics |

| Sigma-Aldrich | 99% | Certificate of Analysis (COA), Certificate of Origin | Extensive documentation available for various batches.[5][6] |

| Thermo Scientific Chemicals | ≥98.5% to ≤101.5% (Assay by Aqueous acid-base Titration) | Specification Sheet, FTIR data | Formerly part of the Alfa Aesar portfolio.[3][4] |

| APExBIO | 98.00% to 99.65% | COA, HPLC, NMR, MSDS | Provides detailed batch-specific analytical data.[7] |

| TCI Chemicals | >98.0%(GC)(T) | Purity specifications and melting point range provided. | Offers various grades for different research needs.[8] |

| TargetMol | 99.79% | Purity data available. | Notes antibacterial activity against S. aureus.[1] |

| Amerigo Scientific | High Quality | General distributor serving the life sciences.[9] |

Verifying Purity: A Multi-Faceted Approach

While suppliers provide certificates of analysis, it is often prudent for researchers to perform their own purity verification, especially for sensitive applications. The choice of analytical technique is critical and should be based on the desired level of accuracy and the potential impurities.